molecular formula C5H3I3S B092566 2,3,4-Triiodo-5-methylthiophene CAS No. 16494-47-6

2,3,4-Triiodo-5-methylthiophene

Cat. No.: B092566
CAS No.: 16494-47-6
M. Wt: 475.86 g/mol
InChI Key: NQBCKNJUFIORRR-UHFFFAOYSA-N
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Description

Alisol-A is a protostane triterpenoid compound primarily isolated from the dried rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-atherosclerotic, and anti-cancer activities .

Mechanism of Action

While the specific mechanism of action for 2,3,4-Triiodo-5-methylthiophene is not mentioned, thiophene-based analogs are known to exhibit a variety of biological effects . For example, some thiophene-based drugs are used as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .

Future Directions

The unexpected formation of 2,3,4-Triiodo-5-methylthiophene from the iodination of 2-methylthiophene presents interesting possibilities for future research . Given the importance of iodinated aromatic compounds in various reactions , further exploration of the conditions leading to the formation of this compound could be valuable.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alisol-A involves multiple steps, starting from the extraction of Alisma orientale rhizomes. The primary method includes:

Industrial Production Methods: Industrial production of Alisol-A follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Alisol-A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include Alisol-A epoxide, reduced Alisol-A, and acetylated derivatives .

Comparison with Similar Compounds

Alisol-A is compared with other protostane triterpenoids such as Alisol-B and their acetate derivatives:

Properties

IUPAC Name

2,3,4-triiodo-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBCKNJUFIORRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549904
Record name 2,3,4-Triiodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16494-47-6
Record name 2,3,4-Triiodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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